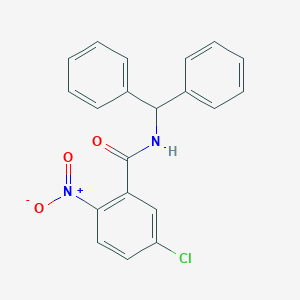

N-benzhydryl-5-chloro-2-nitrobenzamide

Beschreibung

BenchChem offers high-quality N-benzhydryl-5-chloro-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzhydryl-5-chloro-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H15ClN2O3 |

|---|---|

Molekulargewicht |

366.8g/mol |

IUPAC-Name |

N-benzhydryl-5-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C20H15ClN2O3/c21-16-11-12-18(23(25)26)17(13-16)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |

InChI-Schlüssel |

FDEFDHNRGGEDHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzamide Derivatives Containing a Benzhydryl Group: Synthesis, Mechanism, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Benzhydryl Moiety as a Privileged Scaffold in Benzamide Chemistry

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in diverse therapeutic agents, earning them the designation of "privileged structures." The benzhydryl group, characterized by two phenyl rings attached to a single carbon, is a quintessential example of such a scaffold. Its inherent steric bulk and lipophilicity make it a valuable component in drug design, capable of influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] When incorporated into benzamide derivatives, the benzhydryl moiety gives rise to a class of compounds with a rich pharmacological profile, spanning from central nervous system (CNS) disorders to infectious diseases.

This technical guide provides a comprehensive exploration of benzamide derivatives containing a benzhydryl group. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, from synthetic strategies to biological evaluation. This document is designed to be a practical resource for researchers, offering detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to facilitate the development of novel therapeutics based on this promising chemical scaffold.

I. Synthetic Strategies: Crafting the Benzhydryl Benzamide Core

The synthesis of benzamide derivatives bearing a benzhydryl group can be approached through several convergent strategies, primarily involving the formation of the amide bond between a benzoyl derivative and a benzhydryl-containing amine. The choice of a specific route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Synthesis of Key Intermediates: The Benzhydryl-Containing Amine

A common and versatile intermediate is 1-benzhydrylpiperazine. Its synthesis is a foundational step for accessing a wide array of benzamide derivatives.

This protocol outlines a robust method for the synthesis of 1-benzhydrylpiperazine from benzhydrol.

Step 1: Chlorination of Benzhydrol

-

Rationale: The hydroxyl group of benzhydrol is a poor leaving group. Conversion to the corresponding chloride activates the benzylic position for nucleophilic substitution. Thionyl chloride is an effective and common reagent for this transformation.

-

Procedure:

-

To a solution of benzhydrol (10 mmol) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain benzhydryl chloride, which can often be used in the next step without further purification.

-

Step 2: N-Alkylation of Piperazine

-

Rationale: The secondary amines of piperazine act as nucleophiles, displacing the chloride from benzhydryl chloride. An excess of piperazine is often used to minimize the formation of the di-substituted product. A base, such as potassium carbonate, is used to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve piperazine (2-3 eq) and anhydrous potassium carbonate (2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

To this suspension, add a solution of benzhydryl chloride (1 eq) in DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzhydrylpiperazine.[2]

-

Amide Bond Formation: The Final Step

With the benzhydryl-containing amine in hand, the final step is the formation of the amide bond. The Schotten-Baumann reaction is a classic and reliable method for this transformation.

This protocol describes the synthesis of a simple N-benzhydrylbenzamide.

-

Rationale: The Schotten-Baumann conditions involve the acylation of an amine with an acid chloride in the presence of an aqueous base. The base neutralizes the HCl formed, driving the reaction to completion.

-

Procedure:

-

Suspend 1,1-diphenylmethanamine (benzhydrylamine) in a 5% aqueous solution of sodium hydroxide.

-

Add benzoyl chloride portion-wise with vigorous shaking, maintaining the temperature below 25 °C.

-

Continue shaking for 10-15 minutes until the odor of benzoyl chloride is no longer apparent.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzhydrylbenzamide.

-

This protocol details the acylation of 1-benzhydrylpiperazine with a substituted benzoyl chloride.

-

Rationale: This method utilizes an organic base, triethylamine, in an aprotic solvent, dichloromethane, to facilitate the amide bond formation. This is a common alternative to the Schotten-Baumann reaction, particularly for substrates that may be sensitive to aqueous base.

-

Procedure:

-

Dissolve 1-benzhydrylpiperazine (1 eq) in dry dichloromethane and cool to 0-5 °C in an ice bath.

-

Add triethylamine (3 eq) to the cooled solution and stir for 10 minutes.

-

Add the desired substituted benzoyl chloride (1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Enantioselective Synthesis

For many biologically active compounds, stereochemistry is a critical determinant of efficacy and safety.[3][4] The benzhydryl carbon can be a stereocenter, and the synthesis of single enantiomers is often desirable.

-

Rationale: Different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. One enantiomer may be responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects.

-

Strategies:

-

Chiral Resolution: Separation of a racemic mixture of benzhydryl-containing amines or the final benzamide products using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. For example, rhodium-catalyzed enantioselective addition of arylboronic acids to N-protected aldimines can provide optically active benzhydryl amines.[5]

-

II. Therapeutic Applications and Mechanism of Action

Benzamide derivatives containing a benzhydryl group have been investigated for a range of therapeutic applications, with a significant focus on CNS disorders and antimicrobial activity.

Central Nervous System Disorders: Dopamine Receptor Antagonism

A prominent biological activity of this class of compounds is the antagonism of dopamine receptors, particularly the D2-like family (D2, D3, and D4).[3] This activity is the basis for their potential use as antipsychotic agents for treating conditions like schizophrenia.[6]

D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[][8] Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] Antagonists of D2-like receptors block the binding of dopamine, thereby preventing this downstream signaling cascade.[6]

The affinity and selectivity of benzhydryl benzamides for dopamine receptor subtypes are influenced by the substitution patterns on both the benzamide and benzhydryl moieties.

| Compound ID | Benzamide Substitution | Benzhydryl Substitution | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| Amisulpride Analog | 4-amino-5-(ethylsulfonyl)-2-methoxy | - | ~2 | ~3 | ~250 |

| YM-43611 | 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxy | N-benzyl-3-pyrrolidinyl | >230 | 21 | 2.1 |

| Compound 15 | Varied | Varied | >60 | 2 | Not reported |

Data compiled from multiple sources for illustrative purposes.[10][11][12]

Key SAR Insights:

-

Benzamide Ring: Substituents at the 4- and 5-positions of the benzamide ring are crucial for affinity and selectivity. Polar groups can enhance binding to the D4 receptor.[13]

-

Benzhydryl Moiety: The nature of the substituent attached to the benzhydryl group significantly impacts receptor affinity and selectivity. For instance, an N-benzyl-3-pyrrolidinyl group can confer high affinity and selectivity for D3 and D4 receptors over D2 receptors.[10]

-

Stereochemistry: The stereochemistry at the benzhydryl carbon and other chiral centers can have a profound effect on biological activity.

Antimicrobial Activity

Certain benzamide derivatives containing a benzhydryl group, particularly those incorporating a piperazine linker, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve disruption of the bacterial cell membrane.[14] The lipophilic benzhydryl group may facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Add the inoculum to each well of the microtiter plate.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[15][16]

-

The antimicrobial potency of benzhydrylpiperazine benzamides is influenced by substituents on both the benzoyl and benzhydryl rings.

| Compound ID | Benzoyl Ring Substitution | Benzhydryl Ring Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9c | 4-Chloro | Unsubstituted | 49 | >100 |

| 9e | 2,4-Dichloro | Unsubstituted | 25-28 | 26-28 |

| 9h | 4-Nitro | Unsubstituted | 43 | >100 |

Data adapted from a study on 1-benzhydryl-piperazine benzamides for illustrative purposes.

Key SAR Insights:

-

Benzoyl Ring: Electron-withdrawing groups, such as chloro and nitro substituents, on the benzoyl ring tend to enhance antibacterial activity.

-

Benzhydryl Ring: The effect of substitution on the benzhydryl phenyl rings can vary. In some studies, fluorine substitution did not significantly improve activity.[17]

III. Future Directions and Conclusion

Benzamide derivatives containing a benzhydryl group represent a versatile and promising class of compounds with significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.

Future research in this area should focus on:

-

Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms of action, particularly for their antimicrobial effects, will be crucial for rational drug design.

-

Expansion of Therapeutic Applications: Exploring the potential of these compounds in other therapeutic areas, such as oncology and virology, could unveil new applications.

-

Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving a favorable ADME (absorption, distribution, metabolism, and excretion) profile. Systematic modification of the benzhydryl and benzamide moieties can be employed to optimize these properties.

-

Enantioselective Synthesis and Evaluation: Given the importance of stereochemistry in biological activity, the development of efficient enantioselective syntheses and the separate evaluation of individual enantiomers are critical for advancing these compounds towards clinical applications.

References

-

ACS Publications. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega.[Link]

-

National Center for Biotechnology Information. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC.[Link]

-

ACS Publications. (2014, March 25). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry.[Link]

-

National Center for Biotechnology Information. (2017, August 1). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity - PubMed.[Link]

-

MDPI. (2021, January 14). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders.[Link]

-

National Center for Biotechnology Information. (n.d.). The dopamine D4 receptor, the ultimate disordered protein - PMC.[Link]

-

Reddit. (2022, October 17). D2 receptor antagonism : r/Psychiatry.[Link]

-

MDPI. (2009, July 12). Dopamine D3 Receptor Antagonist SB-277011A Influences Cell Firing in the Rat Ventral Tegmental Area, Parallel Role with the Cannabinoid System in Addiction and Neuropsychiatry Disorders?[Link]

-

Patsnap Synapse. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.[Link]

-

National Center for Biotechnology Information. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective.[Link]

-

eLife. (2019, November 21). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870.[Link]

-

ResearchGate. (2025, August 7). The dopamine D4 receptor: biochemical and signalling properties.[Link]

-

National Center for Biotechnology Information. (n.d.). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed.[Link]

-

Frontiers. (2016, October 5). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases.[Link]

-

PLOS. (2024, December 16). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder.[Link]

-

National Center for Biotechnology Information. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.[Link]

-

National Center for Biotechnology Information. (2012, August 15). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor - PubMed.[Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.[Link]

-

National Center for Biotechnology Information. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.[Link]

-

National Center for Biotechnology Information. (2004, January 5). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed.[Link]

-

Hilaris Publishing. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs.[Link]

-

National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.[Link]

-

European Molecular Biology Laboratory. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues..[Link]

-

Asian Journal of Research in Chemistry. (2009, August 4). Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents.[Link]

-

National Center for Biotechnology Information. (2010, August 15). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed.[Link]

-

ResearchGate. (2025, August 6). Pre-clinical evaluation of two novel benzamides, LB-102 and 103, for the treatment of schizophrenia.[Link]

-

iMedPub. (n.d.). stereochemistry and biological activity of drugs.[Link]

-

Royal Society of Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).[Link]

-

National Center for Biotechnology Information. (n.d.). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide - PMC.[Link]

-

ACS Publications. (2000, September 19). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues | Journal of Medicinal Chemistry.[Link]

-

Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.[Link]

-

ResearchGate. (2025, August 6). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety | Request PDF.[Link]

-

National Center for Biotechnology Information. (n.d.). [Studies on benzhydryl derivatives. II. Synthesis and bioactivity on N,N-dialkylglycylbenzhydrylamides (author's transl)] - PubMed.[Link]

-

Journal of Drug Delivery and Therapeutics. (2019, March 15). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone.[Link]

-

Hilaris Publishing. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[Link]

-

White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria.[Link]

-

ResearchGate. (2025, August 7). The Use of Benzamide Derivatives of Secondary Amines for Stereochemical Studies by Circular Dichroism | Request PDF.[Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.[Link]

-

Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.[Link]

-

Scilit. (2009, February 28). Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11β-HSD1 inhibitors.[Link]

-

SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.[Link]

Sources

- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. rijournals.com [rijournals.com]

- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

Methodological & Application

Targeting DprE1: Advanced Protocols for Covalent and Non-Covalent Inhibition Assays

Introduction & Biological Context

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase essential for the survival of Mycobacterium tuberculosis (Mtb).[1][2][3] It works in concert with DprE2 to synthesize decaprenylphosphoryl-D-arabinose (DPA) , the sole arabinose donor for the mycobacterial cell wall (arabinogalactan and lipoarabinomannan).[1]

Because DprE1 is absent in humans and essential for Mtb, it is a premier drug target. Inhibitors fall into two distinct mechanistic classes:

-

Covalent (Suicide) Inhibitors: e.g., Benzothiazinones (BTZ-043, PBTZ169). These act as pro-drugs; DprE1 reduces their nitro group to a nitroso species, which then forms a covalent semimercaptal bond with the active site cysteine (Cys387 in Mtb).[2]

-

Non-Covalent Inhibitors: Competitive or allosteric small molecules that do not require bio-activation.

This guide details the two industry-standard protocols for assaying DprE1 activity: the DCPIP Colorimetric Assay (ideal for kinetic characterization) and the Amplex Red Fluorometric Assay (ideal for High-Throughput Screening).

Mechanism of Action & Assay Principle

DprE1 catalyzes the oxidation of the C2' hydroxyl of the ribose moiety.[1][4][5]

-

Step 1 (Oxidation): DprE1-FAD oxidizes the substrate (DPR or the surrogate FPR) to a keto-intermediate (DPX), generating reduced enzyme (DprE1-FADH₂).[6]

-

Step 2 (Re-oxidation): To turn over, DprE1-FADH₂ must transfer electrons to an acceptor.

Pathway Visualization

Figure 1: The catalytic cycle of DprE1 and the suicide inhibition mechanism of Benzothiazinones (BTZ). Note that BTZ requires the reduced enzyme form (FADH₂) for activation.

Critical Reagents & Materials

The Substrate Challenge

The native substrate, Decaprenylphosphoryl-β-D-ribose (DPR), is highly amphiphilic and difficult to synthesize or solubilize.

-

Recommended Surrogate: Farnesyl-phosphoryl-β-D-ribose (FPR) .[6][10][11]

-

Why: It retains the specific ribose-phosphate recognition but possesses a shorter lipid tail (farnesyl, C15) compared to decaprenyl (C50), making it water-soluble while maintaining excellent catalytic efficiency (

).

Enzyme Source[1][5][6][8][9][11][12][13][14][15]

-

Recombinant M. tuberculosis DprE1 (Rv3790) or M. smegmatis DprE1 (MSMEG_6397).

-

Expression System: E. coli BL21(DE3).

-

Note:M. smegmatis DprE1 is often preferred for initial screening due to higher stability and yield, with high structural homology to the Mtb ortholog.

Protocol A: DCPIP Colorimetric Assay (Kinetic Profiling)

Best for:

Principle

DCPIP acts as the terminal electron acceptor. It is blue in its oxidized state (

Materials

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl. (Avoid primary amines like Tris if testing aldehyde-containing inhibitors, though Tris is generally acceptable).

-

DCPIP Stock: 2 mM in water (Prepare fresh or store dark at -20°C).

-

FPR Substrate: 10 mM stock in Methanol or DMSO.

-

Enzyme: Purified DprE1 (approx. 1–5 µM stock).

Step-by-Step Workflow

-

Preparation: Dilute DprE1 to 200 nM in Assay Buffer.

-

Inhibitor Incubation (Crucial for BTZs):

-

Mix 49 µL of diluted Enzyme + 1 µL Inhibitor (in DMSO).

-

Incubate for 20–60 minutes at 30°C.

-

Why: Covalent inhibitors exhibit time-dependent inhibition. Without this step,

values will be underestimated (shift to weaker potency).

-

-

Reaction Mix: Prepare a master mix containing:

-

DCPIP (Final conc: 100 µM)

-

FPR (Final conc: 150 µM, approx.

)

-

-

Initiation: Add 50 µL of Reaction Mix to the 50 µL Enzyme/Inhibitor mix.

-

Measurement:

-

Monitor Absorbance at 600 nm continuously for 30 minutes at 30°C.

-

Use the linear slope (initial velocity) for calculations.

-

Protocol B: Amplex Red Fluorometric Assay (HTS)

Best for: High-Throughput Screening (384-well), detecting low-potency hits, and minimizing compound interference (fluorescence readout).

Principle

DprE1 re-oxidizes using molecular oxygen, producing H₂O₂.[5] Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize non-fluorescent Amplex Red to highly fluorescent Resorufin.

Materials

-

Assay Buffer: 50 mM Glycylglycine (pH 8.5) or HEPES (pH 7.5), 100 mM NaCl.

-

Note: Glycylglycine is often used to minimize background autoxidation.

-

-

Detection Mix: Amplex Red (50 µM final), HRP (0.5 U/mL final).

-

FPR Substrate: 200 µM final.

HTS Workflow Visualization

Figure 2: Optimized HTS workflow for DprE1 inhibition screening. The pre-incubation step is mandatory for identifying covalent binders like BTZs.

Step-by-Step Protocol

-

Plate Setup: Dispense test compounds into black 384-well plates. Include DMSO (Negative Control) and 1 µM BTZ-043 (Positive Control).

-

Enzyme Addition: Add 20 µL of DprE1 (Final conc. 50–100 nM).

-

Pre-incubation: Incubate for 30 minutes at Room Temperature.

-

Start Reaction: Add 20 µL of substrate mix containing FPR (100 µM), Amplex Red (50 µM), and HRP (0.5 U/mL).

-

Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm) immediately.

-

Data Mode: Kinetic mode is preferred to rule out false positives (e.g., compounds that generate H₂O₂ themselves). Calculate the slope of the fluorescence increase.

-

Data Analysis & Interpretation

Calculating % Inhibition

Distinguishing Covalent vs. Non-Covalent

If a hit is identified, perform the IC₅₀ Shift Assay :

-

Run the IC₅₀ assay with 0 minutes pre-incubation.

-

Run the IC₅₀ assay with 60 minutes pre-incubation.

-

Interpretation:

-

Shift > 5-fold: Likely a covalent/slow-onset inhibitor (e.g., BTZ).

-

No Shift: Rapid equilibrium inhibitor (Non-covalent).

-

| Parameter | DCPIP Assay | Amplex Red Assay |

| Readout | Absorbance (600 nm) | Fluorescence (Ex530/Em590) |

| Sensitivity | Moderate (µM range) | High (nM range) |

| Interference | Colored compounds | Autofluorescent compounds |

| Throughput | Low/Medium (96-well) | High (384/1536-well) |

| Cost | Low | Moderate (Amplex Red reagent) |

Troubleshooting & Expert Tips

-

Background Fluorescence: Some libraries contain compounds that autofluoresce. Always use a "No Enzyme" control for hits to ensure the signal isn't from the compound itself.

-

FPR Stability: Farnesyl-phosphoryl-ribose is susceptible to hydrolysis. Store powder at -20°C and make fresh stocks in Methanol/DMSO. Do not store aqueous dilutions for long periods.

-

DprE1 Aggregation: DprE1 is a cell wall-associated protein. If activity drops, include 0.01% DDM (n-dodecyl-β-D-maltoside) or 0.05% Tween-20 in the buffer to maintain monodispersity.

-

Catalase Contamination: Ensure your DprE1 prep is free of Catalase (common in E. coli preps), as it will destroy the H₂O₂ signal in the Amplex Red assay.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[5] Science, 324(5928), 801-804. Link

-

Neres, J., et al. (2012).[12] "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[3][5] Science Translational Medicine, 4(150), 150ra121. Link

-

Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS, 109(28), 11354-11359. Link

-

Trefzer, C., et al. (2010).[3] "Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-beta-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis."[3] Journal of the American Chemical Society, 132(39), 13663-13665. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. uniprot.org [uniprot.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Nitrobenzamide Analogs

Introduction: The Promise of Nitrobenzamide Analogs in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens constitutes a formidable challenge to global public health, creating an urgent demand for the discovery and development of novel antimicrobial agents. Within the landscape of medicinal chemistry, the benzamide scaffold has emerged as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] The strategic introduction of a nitro group to this core structure can dramatically alter its electronic properties and, consequently, its biological activity.[1] Nitrobenzamide analogs are a promising class of compounds, with research indicating their potential to exhibit significant antimicrobial effects.[2][3][4]

The antimicrobial action of many nitroaromatic compounds is often linked to the reductive activation of the nitro group within the microbial cell.[1][5] This process can generate reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause widespread damage to essential cellular macromolecules like DNA, ultimately leading to cell death.[1] This mechanism of action, potentially different from many existing antibiotic classes, makes nitrobenzamide analogs an attractive area of research for overcoming established resistance mechanisms.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of the antimicrobial properties of novel nitrobenzamide analogs. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust, reproducible, and comparable data—a cornerstone of the preclinical drug discovery process.[6][7][8]

Part 1: Foundational In Vitro Assays for Antimicrobial Efficacy

The initial assessment of a compound's antimicrobial potential hinges on determining its ability to inhibit microbial growth and, subsequently, its capacity to kill the microorganism. The two most fundamental and widely accepted assays for this purpose are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) tests.[9][10][11]

Principle of Minimum Inhibitory Concentration (MIC) Testing

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[10][11][12] This assay is a quantitative method that provides a precise measure of a compound's potency.[11] The broth microdilution method is a commonly used, high-throughput technique for determining MIC values.[13][14]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]

Materials:

-

Sterile 96-well microtiter plates

-

Nitrobenzamide analog stock solution (e.g., 1 mg/mL in sterile DMSO)

-

Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)

-

Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (sterile broth)

-

Growth control (broth with inoculum)

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well microtiter plate.

-

Compound Dilution: Add 100 µL of the nitrobenzamide analog stock solution to the first well of each row to be tested. This will be your highest concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well to ensure equal volumes. This creates a concentration gradient of the test compound.[15]

-

Control Wells:

-

Positive Control: Prepare a dilution series of a standard antibiotic in separate rows.

-

Growth Control (Well 11): Add 100 µL of sterile broth (no compound or inoculum).

-

Negative Control (Well 12): Add 100 µL of sterile broth and 100 µL of the microbial inoculum.

-

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control well), achieving a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours for most bacteria or at a temperature and duration appropriate for the fungal species being tested.[14][15]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the nitrobenzamide analog in which there is no visible growth.[9][11] This can be compared to the growth in the positive control well.

Principle of Minimum Bactericidal Concentration (MBC) Testing

While the MIC assay identifies the concentration that inhibits growth (bacteriostatic activity), the MBC test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][16][17] This assay is crucial for distinguishing between bacteriostatic and bactericidal agents.[11][16]

Detailed Protocol: Determining the Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC assay.[9][17]

Materials:

-

MIC plate from the previous experiment

-

Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)

-

Micropipette and sterile tips

-

Incubator

Procedure:

-

Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

-

Plating: From each of these clear wells, take a 10-100 µL aliquot and plate it onto a sterile, drug-free agar plate.[16] Spread the inoculum evenly.

-

Incubation: Incubate the agar plates under the same conditions as the initial MIC test (e.g., 35-37°C for 18-24 hours).[15]

-

Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

-

MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16][17]

Data Interpretation: The MBC/MIC Ratio

The relationship between the MBC and MIC values provides valuable insight into the nature of the antimicrobial agent's activity.[16]

-

Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

-

Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Part 2: Data Presentation and Visualization

Clear and concise data presentation is paramount for the interpretation and comparison of results.

Summarizing Quantitative Data

The following table provides a template for presenting hypothetical MIC and MBC data for a series of nitrobenzamide analogs against common bacterial strains.

| Compound ID | Chemical Structure | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| NBA-001 | 4-Nitrobenzamide | Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |

| Escherichia coli (ATCC 25922) | 32 | 128 | 4 | Bactericidal | ||

| NBA-002 | 3,5-Dinitrobenzamide | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 | Bactericidal |

| Escherichia coli (ATCC 25922) | 16 | 64 | 4 | Bactericidal | ||

| Ciprofloxacin | (Positive Control) | Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 | 2 | Bactericidal |

| Escherichia coli (ATCC 25922) | 0.06 | 0.125 | 2 | Bactericidal |

Visualizing Experimental Workflows

Diagrams are essential for providing a clear, at-a-glance understanding of complex experimental procedures.

Caption: Workflow for MIC and MBC determination.

Part 3: Exploring the Mechanism of Action

Understanding how a novel antimicrobial agent works is a critical step in its development. For nitrobenzamide analogs, a key hypothesis is the reductive activation of the nitro group.

Caption: Hypothetical mechanism of action for nitrobenzamide analogs.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized approach for the initial in vitro evaluation of nitrobenzamide analogs as potential antimicrobial agents. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for making informed decisions in the drug discovery pipeline. Positive results from these foundational assays should be followed by more advanced studies, such as time-kill kinetics, resistance development studies, and in vivo efficacy models, to further characterize the therapeutic potential of these promising compounds.

References

- MIC/MBC Testing | International and Accredited Lab. (n.d.).

- Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate.

- Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024, December 5). Bio-protocol.

- Mallu, P., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 1262-1269.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io.

- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.

- Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(2-chloroacetyl)-3-nitrobenzamide. (n.d.). Benchchem.

- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.

- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.

- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.

-

Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).

- Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate.

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved February 20, 2026, from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. Retrieved February 20, 2026, from [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 20, 2026, from [Link]

- CLSI M100-ED34: 2024 Performance Standards for Antimicrobial Susceptibility Testing. (2024).

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved February 20, 2026, from [Link]

-

Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025, March 13). Scientific Research Publishing. Retrieved February 20, 2026, from [Link]

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8).

- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. (n.d.). Benchchem.

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.).

- A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives. (n.d.). Benchchem.

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023, August 23). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

- Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nih.org.pk [nih.org.pk]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 9. microchemlab.com [microchemlab.com]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. emerypharma.com [emerypharma.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 17. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols: Preparation of Benzhydryl-Derived Small Molecule Libraries

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydryl moiety, a diphenylmethyl structure, is a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] Its unique steric and lipophilic properties contribute to the diverse biological activities of compounds containing this group, including antihistaminic, antiviral, and anticancer effects.[1][2] This document provides a comprehensive guide to the synthesis of benzhydryl-derived small molecule libraries, a critical process in modern drug discovery. We will delve into key synthetic strategies, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. This application note is designed to equip researchers with the knowledge to efficiently construct and diversify benzhydryl-based compound libraries for screening and lead optimization.

Introduction: The Significance of the Benzhydryl Scaffold

The benzhydryl group is a cornerstone in the design of numerous pharmaceuticals.[1] First-generation antihistamines like diphenhydramine, hydroxyzine, and meclizine all feature a benzhydryl core, which is crucial for their H1-receptor antagonist activity.[1] Beyond allergies, benzhydryl derivatives have demonstrated a broad spectrum of biological activities, including antiviral (e.g., against Hepatitis C), antimalarial, and aromatase inhibition for cancer therapy.[1][2] The versatility of the benzhydryl scaffold makes it an attractive starting point for the generation of small molecule libraries aimed at discovering novel therapeutic agents. The ability to systematically modify the aromatic rings and the central carbon atom allows for fine-tuning of a compound's pharmacological profile.

This guide will focus on three robust and widely applicable synthetic methodologies for the construction of benzhydryl-derived libraries:

-

Friedel-Crafts Reaction: A classic method for forming carbon-carbon bonds to an aromatic ring.

-

Grignard Reaction: A powerful tool for creating carbon-carbon bonds through the addition of an organomagnesium reagent to a carbonyl group.

-

Reductive Amination: A versatile method for synthesizing amines from carbonyl compounds.

Synthetic Strategies and Protocols

Friedel-Crafts Reaction: Direct Arylation Approaches

The Friedel-Crafts reaction is a fundamental method for the synthesis of diarylmethanes, the core of many benzhydryl compounds.[3][4] This reaction typically involves the alkylation or acylation of an aromatic ring.

A modern and efficient approach involves the rhenium-catalyzed dehydrative Friedel-Crafts reaction of benzylic alcohols with arenes.[5][6] This method offers high yields, broad substrate scope, and minimal waste generation.[5][6]

Workflow for Dehydrative Friedel-Crafts Alkylation:

Caption: Workflow for Re₂O₇-catalyzed dehydrative Friedel-Crafts alkylation.

Protocol 1: Re₂O₇-Catalyzed Synthesis of a Diarylmethane Library

This protocol is adapted from the work of Baggett and co-workers.[6]

-

Reagent Preparation:

-

Prepare stock solutions of various substituted benzylic alcohols (0.5 M) in hexafluoroisopropanol (HFIP).

-

Prepare a stock solution of the Re₂O₇ catalyst (e.g., 1 mol%) in HFIP.

-

In an array of reaction vials, add the desired arene (3 equivalents) to each vial.

-

-

Reaction Setup:

-

To each vial containing the arene, add the corresponding benzylic alcohol solution.

-

Initiate the reaction by adding the Re₂O₇ catalyst solution to each vial.

-

Seal the vials and place them in a heating block set to 80°C.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[6]

-

Upon completion, cool the reactions to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude products by flash column chromatography on silica gel to afford the desired diarylmethanes.

-

| Parameter | Condition | Rationale |

| Catalyst | Re₂O₇ | Highly efficient for alcohol activation.[5][6] |

| Solvent | Hexafluoroisopropanol (HFIP) | Its polarity and water-sequestering capacity are crucial for success.[5][6] |

| Temperature | 80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[6] |

| Equivalents | Arene (3 equiv.) | Using the arene in excess drives the reaction towards product formation. |

An alternative two-step approach involves an initial Friedel-Crafts acylation to form a diarylketone, which is then reduced to the corresponding diarylmethane.[3] This method is particularly useful when the desired diarylmethane is not readily accessible through direct alkylation.

Protocol 2: TiCl₄-Mediated Friedel-Crafts Acylation and Reduction

This protocol is based on a method developed for the synthesis of SGLT2 inhibitors.[3]

Step A: Friedel-Crafts Acylation

-

To a solution of an aromatic carboxylic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to generate the acid chloride in situ.

-

In a separate flask, dissolve the arene in dichloromethane and cool to 0°C.

-

Add TiCl₄ (a Lewis acid) to the arene solution, followed by the dropwise addition of the in situ generated acid chloride.[3]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the diarylketone with an organic solvent.

-

Purify the diarylketone by column chromatography or recrystallization.

Step B: Reduction of the Diarylketone

-

Dissolve the purified diarylketone in a suitable solvent (e.g., dichloromethane).

-

Add TiCl₄ followed by a reducing agent such as NaBH₄.[3]

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work-up the reaction by adding water, extracting with an organic solvent, and purifying the resulting diarylmethane.

Grignard Reaction: Synthesis of Benzhydrols

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is particularly useful for synthesizing benzhydrols (diphenylmethanols), which are key precursors for many benzhydryl derivatives.[7][8][9] The reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to an aldehyde or ketone.[8][10][11]

Workflow for Grignard Synthesis of Benzhydrols:

Caption: General workflow for the Grignard synthesis of benzhydrols.

Protocol 3: Synthesis of a Benzhydrol Library via Grignard Reaction

This protocol describes the parallel synthesis of a library of benzhydrols.

-

Preparation of Grignard Reagents:

-

In a series of oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of a substituted aryl halide (e.g., bromobenzene) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The reaction is exothermic and may require cooling.[7]

-

Once the reaction is complete (the magnesium is consumed), the Grignard reagent is ready for use.

-

-

Reaction with Carbonyls:

-

In a separate array of oven-dried flasks, dissolve various substituted benzaldehydes or aryl ketones in anhydrous ether.

-

Cool the carbonyl solutions to 0°C in an ice bath.

-

Slowly add the prepared Grignard reagent to the corresponding carbonyl solution with stirring.[7] A violent reaction may occur.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reactions by pouring them over a mixture of ice and a weak acid (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid).

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude benzhydrols by column chromatography or recrystallization.[7]

-

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Nitrogen/Argon) | Grignard reagents are highly reactive towards water and oxygen.[7] |

| Solvent | Anhydrous Ether/THF | Ethereal solvents are required to stabilize the Grignard reagent. |

| Temperature | 0°C for addition | Controls the exothermicity of the reaction. |

| Work-up | Acidic | Protonates the intermediate alkoxide to form the alcohol.[11] |

Reductive Amination: Accessing Benzhydrylamines

Reductive amination is a highly effective method for the synthesis of amines, including the important class of benzhydrylamines.[2][12] The reaction proceeds via the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[13][14]

Protocol 4: One-Pot Reductive Amination for Benzhydrylamine Synthesis

This protocol is a general procedure for the synthesis of a diverse library of benzhydrylamines.

-

Reaction Setup:

-

In an array of reaction vials, dissolve a substituted benzophenone or diaryl ketone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

-

Add the desired primary or secondary amine (1-1.5 equivalents).

-

For reactions with ketones, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

-

-

Reduction:

-

Add a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the ketone.[13]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with water or a basic solution (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude benzhydrylamine by column chromatography or by forming a salt and recrystallizing.

-

| Reducing Agent | Properties |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions; toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, non-toxic, and often gives higher yields.[13] |

Solid-Phase Synthesis of Benzhydryl Libraries

For the generation of large, combinatorial libraries, solid-phase synthesis offers significant advantages in terms of purification and automation.[15] Benzhydrylamine resins are commonly used supports for the solid-phase synthesis of peptide amides and other small molecules.[16][17]

Workflow for Solid-Phase Synthesis:

Caption: General workflow for solid-phase synthesis on a benzhydryl resin.

The choice of linker attached to the solid support is crucial as it determines the conditions required for cleavage of the final product.[18] Acid-labile linkers are common in conjunction with benzhydryl-based resins.[18]

Purification and Characterization of Libraries

The purification of small molecule libraries is a critical step to ensure the quality of data obtained from biological screening.[19][20]

-

High-Throughput Purification: Automated preparative high-performance liquid chromatography (HPLC) is the industry standard for the purification of compound libraries.[19][21]

-

Ion-Exchange Chromatography: This technique can be a rapid and efficient method for purifying libraries of compounds containing ionizable groups, such as amines.[22]

Characterization:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight and purity of each library member.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of representative compounds from the library.

Conclusion

The benzhydryl scaffold remains a highly valuable starting point for the development of new therapeutic agents. The synthetic strategies outlined in this application note—Friedel-Crafts reactions, Grignard synthesis, and reductive amination—provide robust and versatile platforms for the creation of diverse small molecule libraries. By understanding the underlying principles and following these detailed protocols, researchers can efficiently generate high-quality compound libraries for hit identification and lead optimization in their drug discovery programs.

References

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]

-

Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions. Chemical Science (RSC Publishing). Available at: [Link]

-

Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Chemical Communications (RSC Publishing). Available at: [Link]

-

Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions. PMC. Available at: [Link]

-

Benzhydryl compounds. Grokipedia. Available at: [Link]

-

Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - NIH. Available at: [Link]

-

Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. Available at: [Link]

-

High throughput purification of combinatorial libraries. PubMed. Available at: [Link]

-

Friedel‐Crafts syntheses of diarylmethanes. The designations a, b, and... ResearchGate. Available at: [Link]

-

The benzhydryl group in some representative medicinal compounds. ResearchGate. Available at: [Link]

-

Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar - Yale University. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. University of Florence. Available at: [Link]

-

Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. Semantic Scholar. Available at: [Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

-

ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Microscale High−Throughput Purification of Libraries using an Automated Process. Waters Corporation. Available at: [Link]

-

The two most general amine syntheses are the reductive amination... Pearson. Available at: [Link]

-

Preparation of benzhydrol (Grignard reaction). YouTube. Available at: [Link]

-

Creating and screening natural product libraries. PMC - NIH. Available at: [Link]

-

A gradative deprotection strategy for the solid-phase synthesis of peptide amide using p-(acyloxy)benzhydrylamine resin and the SN2 deprotection method. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. Available at: [Link]

-

How Alcohols Are Created Using the Grignard Reaction. Dummies. Available at: [Link]

-

Study of benzhydrylamine-type polymers. Synthesis and use of p-methoxybenzhydrylamine resin in the solid-phase preparation of peptides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. MDPI. Available at: [Link]

-

Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. RSC Publishing. Available at: [Link]

-

Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]

-

Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. Available at: [Link]

-

Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

Flexible Crosslinked Benzhydry Support for Gel-Phase Peptide Synthesis. Bentham Science. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 22. researchgate.net [researchgate.net]

Revolutionizing the Synthesis of Sterically Hindered Benzamides: A Microwave-Assisted Approach

Introduction: Overcoming Steric Challenges with Focused Energy

The synthesis of benzamides, a cornerstone of medicinal chemistry and materials science, often encounters significant hurdles when dealing with sterically hindered substrates. Traditional thermal methods for forging amide bonds between bulky anilines and carboxylic acids or their derivatives are frequently plagued by long reaction times, harsh conditions, and low yields. These challenges arise from the steric clash between large substituent groups, which impedes the necessary orbital overlap for bond formation. This application note details a robust and highly efficient microwave-assisted protocol that circumvents these limitations, offering researchers and drug development professionals a superior method for accessing challenging bulky benzamide scaffolds.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the ability of microwave irradiation to directly and efficiently heat polar molecules in a reaction mixture.[1][2] This volumetric heating leads to rapid temperature elevation and localized superheating of the solvent and reactants, dramatically accelerating reaction rates.[3][4] For the synthesis of bulky benzamides, this translates to overcoming the high activation energy barriers imposed by steric hindrance, resulting in remarkable improvements in reaction times and yields.[1][5] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and comparative data to demonstrate the efficacy of microwave irradiation for the synthesis of these valuable compounds.

The Science Behind the Speed: Mechanistic Insights into Microwave-Assisted Amidation

The microwave-assisted synthesis of benzamides from carboxylic acids and amines can proceed through several pathways, often facilitated by a catalyst. A particularly effective and green approach involves the direct amidation under solvent-free conditions, catalyzed by agents such as ceric ammonium nitrate (CAN).[6][7]

The proposed mechanism under microwave irradiation involves the following key steps:

-

Activation of the Carboxylic Acid: The Lewis acidic cerium(IV) center of CAN coordinates to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the sterically hindered amine attacks the activated carbonyl carbon. Despite the steric hindrance, the high energy input from microwave irradiation provides the necessary kinetic energy for this step to proceed at an accelerated rate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Proton Transfer and Elimination of Water: A series of proton transfers, followed by the elimination of a water molecule, leads to the formation of the stable amide bond. The catalyst is regenerated in the process.

The direct and rapid heating provided by microwaves is crucial in overcoming the steric repulsion between the bulky substituents on both the aniline and the carboxylic acid, a significant barrier in conventional heating methods.

Visualizing the Microwave-Assisted Amidation Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis of a bulky benzamide.

Caption: A schematic overview of the microwave-assisted synthesis protocol.

Experimental Protocol: Synthesis of N-(2,6-diisopropylphenyl)benzamide

This protocol provides a detailed method for the synthesis of the sterically hindered N-(2,6-diisopropylphenyl)benzamide from benzoic acid and 2,6-diisopropylaniline using a dedicated microwave reactor.

Materials:

-

Benzoic acid (1.0 mmol, 122.1 mg)

-

2,6-diisopropylaniline (1.0 mmol, 177.3 mg)

-

Ceric Ammonium Nitrate (CAN) (0.05 mmol, 27.4 mg)

-

Microwave vial (10 mL) with a magnetic stir bar

-

Dedicated microwave reactor

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate mixture for elution

Procedure:

-

Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), 2,6-diisopropylaniline (177.3 mg, 1.0 mmol), and ceric ammonium nitrate (27.4 mg, 0.05 mmol).

-

Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20 minutes with continuous stirring. The microwave power will be automatically modulated by the system to maintain the set temperature.

-

Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(2,6-diisopropylphenyl)benzamide.

Data Presentation: A Tale of Two Methods

The advantages of the microwave-assisted approach become evident when compared directly with conventional heating methods for the synthesis of bulky benzamides.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 10 - 30 minutes | 12 - 48 hours |

| Typical Yield | 85 - 95% | 30 - 60% |

| Temperature | 120 - 160°C | Reflux (often in high-boiling solvents) |

| Solvent | Often solvent-free or minimal high-boiling solvent | High-boiling aprotic solvents (e.g., Toluene, Xylene) |

| Energy Efficiency | High (direct heating of reactants) | Low (heating of oil bath and glassware) |

| Process Control | Precise temperature and pressure monitoring | Less precise temperature control |

This data is a representative summary compiled from multiple sources comparing microwave-assisted and conventional amidation reactions.[1][5][8]

Visualizing the Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the CAN-mediated direct amidation under microwave irradiation.

Caption: Proposed mechanism for CAN-catalyzed amidation under microwave irradiation.

Conclusion: A Paradigm Shift in Bulky Benzamide Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of sterically hindered benzamides. The protocols outlined in this application note demonstrate a method that is not only dramatically faster and higher-yielding than conventional techniques but also aligns with the principles of green chemistry by often enabling solvent-free reactions.[9] For researchers in drug discovery and materials science, the adoption of microwave technology can significantly accelerate project timelines and provide access to previously challenging chemical entities. The precise control over reaction parameters and the ability to overcome significant steric barriers make microwave-assisted synthesis an indispensable tool for the modern synthetic chemist.

References

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available at: [Link]

-

Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its an. Available at: [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available at: [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available at: [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]

-

Render a model's reaction network (pysb.tools.render_reactions). Available at: [Link]

-

Viewing a reaction path diagram. Available at: [Link]

-

rNets: A standalone package to visualize reaction networks. Available at: [Link]

-

Conventional and microwave-assisted multicomponent reaction of alkyne, halide and sodium azide cataly. Available at: [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Available at: [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available at: [Link]

-

Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Available at: [Link]

-

Graphviz and dot: Generating Diagrams with Code. Available at: [Link]

-

A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. Available at: [Link]

-

Suggested mechanism for ceric ammonium nitrate (CAN) catalyzed sonochemical synthesis of DHPM(s) (102). Available at: [Link]

-

Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities. Available at: [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available at: [Link]

-

Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Available at: [Link]

-

(PDF) Microwave Assisted Green Synthesis. Available at: [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

-

Microwave Catalysis for Ammonia Synthesis Under Mild Reaction Conditions. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

Sources

- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. chemicaljournals.com [chemicaljournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: N-Benzhydryl Amide Coupling Optimization

The Challenge: The "Steric Wall"

The N-benzhydryl (diphenylmethyl) group presents a unique "steric wall" to incoming electrophiles. Unlike simple benzyl amines, the two phenyl rings on the

When coupling N-benzhydryl amines with carboxylic acids, standard carbodiimide chemistries (EDC/DCC) frequently fail. The reaction kinetics of the amine attack often lag behind the rearrangement of the O-acylisourea intermediate, leading to the formation of unreactive N-acylureas or hydrolysis. Furthermore, if your carboxylic acid partner is chiral at the

This guide moves beyond standard textbook protocols to provide high-yield, field-tested solutions for these specific sterically demanding systems.

Reagent Selection Strategy (The "Engine")

Do not default to HATU or EDC without analysis. Use the following decision matrix to select the correct "engine" for your coupling.

Comparison of Reagents for N-Benzhydryl Systems[1]

| Reagent System | Steric Tolerance | Epimerization Risk | Purification Difficulty | Verdict |

| EDC / HOBt | Low | High | High (Urea byproducts) | AVOID. Kinetics are too slow for benzhydryl amines. |

| HATU / DIPEA | High | Moderate | Moderate (PF6 salts) | Good for standard cases, but risk of epimerization if base is excess. |

| T3P / Pyridine | Very High | Very Low | Low (Water soluble) | GOLD STANDARD. Best balance of yield and chiral integrity. |